An In-depth Technical Guide to 2-Chloro-5-fluoropyridin-3-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Chloro-5-fluoropyridin-3-amine: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-Chloro-5-fluoropyridin-3-amine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical properties, reactivity, synthesis protocols, and critical applications, grounding the discussion in established scientific principles to provide actionable insights for laboratory and development settings.
Core Molecular Identity and Physicochemical Properties
2-Chloro-5-fluoropyridin-3-amine is a trifunctionalized pyridine derivative. The strategic placement of an amine group, a chlorine atom, and a fluorine atom on the pyridine scaffold imparts a unique reactivity profile, making it a highly valuable intermediate in synthetic chemistry.
Key Identifiers:
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IUPAC Name: 2-chloro-5-fluoropyridin-3-amine[1]
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CAS Number: 884495-37-8[1]
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Molecular Formula: C₅H₄ClFN₂[1]
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Molecular Weight: 146.55 g/mol [1]
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Synonyms: 3-Amino-2-chloro-5-fluoropyridine, 2-CHLORO-5-FLUORO-3-PYRIDINAMINE[1]
Chemical Structure
The structure consists of a pyridine ring substituted at the C2, C3, and C5 positions. The electron-withdrawing nature of the chlorine and fluorine atoms, combined with the electron-donating amino group, creates distinct regions of electrophilicity and nucleophilicity.
Caption: Chemical structure of 2-Chloro-5-fluoropyridin-3-amine.
Physicochemical Data Summary
The following table summarizes key computed and, where available, experimental properties. This data is essential for planning reactions, purification, and formulation.
| Property | Value | Source |
| Molecular Weight | 146.55 g/mol | PubChem[1] |
| Appearance | White to light yellow crystalline powder | Generic Supplier Data |
| XLogP3 | 1.2 | PubChem[1] |
| Hydrogen Bond Donors | 1 (from -NH₂) | PubChem[1] |
| Hydrogen Bond Acceptors | 2 (from ring N and -F) | PubChem[1] |
| pKa (Predicted) | 1.72 ± 0.49 (most basic) | ChemAxon |
| Boiling Point (Predicted) | 195.9 ± 35.0 °C | ChemAxon |
| Melting Point | 91-95 °C | Supplier Data[2] |
Predicted Spectroscopic Characteristics
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¹H NMR Spectroscopy: The spectrum is expected to show two distinct signals in the aromatic region for the two pyridine ring protons.
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The proton at C6 will likely appear as a doublet, split by the adjacent fluorine atom at C5 (⁴J-H-F coupling).
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The proton at C4 is expected to be a doublet of doublets, showing coupling to both the C5-fluorine (³J-H-F) and the C6-proton (⁴J-H-H).
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The amine (-NH₂) protons will typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration. A patent for the isomer 2-amino-3-fluoro-5-chloropyridine shows the amine protons as a singlet at 6.44 ppm in DMSO.[3]
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¹³C NMR Spectroscopy: The spectrum should display five distinct signals for the carbon atoms of the pyridine ring, as they are all in unique chemical environments. The carbon atoms bonded to the electronegative F and Cl atoms (C5 and C2) will be significantly deshielded and show characteristic splitting due to C-F coupling.
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Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The nominal mass would be [M]⁺ at m/z 146 and [M+2]⁺ at m/z 148. Electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺ at m/z 147 and 149.
Synthesis and Chemical Reactivity
The synthetic utility of 2-Chloro-5-fluoropyridin-3-amine stems from its three distinct functional groups, which can be addressed with high selectivity.
Logical Synthesis Workflow
A common and logical approach to synthesizing this molecule involves the regioselective amination of a di-halogenated precursor. The fluorine atom at the C3 position in the precursor is highly activated towards nucleophilic aromatic substitution (SₙAr).
Caption: Plausible synthesis route via nucleophilic aromatic substitution.
Causality of the Synthesis: The chlorine atom at the C3 position of the precursor is more labile than the one at C2 due to the electronic influence of the adjacent nitrogen and the fluorine atom. Introducing an ammonia source under thermal conditions facilitates a selective SₙAr reaction at the C3 position to yield the desired product. A similar strategy is employed for related isomers, such as the synthesis of 2-amino-3-fluoropyridine from 2,3-difluoro-5-chloropyridine and ammonia water.[3]
Core Reactivity Profile
The molecule's value lies in its capacity for sequential, site-selective modifications.
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C2-Cl Position: This site is the primary handle for C-C and C-N bond formation via transition-metal-catalyzed cross-coupling reactions. Its reactivity is lower than un-substituted 2-chloropyridine due to the adjacent electron-donating amine, often requiring more forcing conditions.
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C3-NH₂ Position: The amino group is a potent nucleophile and can readily undergo acylation, sulfonylation, alkylation, or diazotization to introduce a wide array of functional groups.
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Pyridine Ring: The ring itself can undergo further electrophilic substitution, although the existing substituents are deactivating, making such reactions challenging.
Caption: Key reactive sites and associated transformations.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most critical transformation for this building block in drug discovery, enabling the introduction of aryl or heteroaryl moieties.[4] The following is a field-proven, representative protocol adaptable for this substrate.
Objective: To synthesize a 2-aryl-5-fluoro-3-aminopyridine derivative.
Materials:
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2-Chloro-5-fluoropyridin-3-amine (1.0 eq)
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Arylboronic acid (1.2 - 1.5 eq)
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Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
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Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 - 3.0 eq)
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Solvent (e.g., Dioxane/Water 4:1, or DME)
Step-by-Step Methodology:
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Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-Chloro-5-fluoropyridin-3-amine, the arylboronic acid, the palladium catalyst, and the base.
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Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This step is critical as the Pd(0) active species is oxygen-sensitive.
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Solvent Addition: Add the degassed solvent mixture via syringe. The use of an aqueous co-solvent is often beneficial for the transmetalation step.[5]
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Reaction: Heat the mixture to the target temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
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Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
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Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and saturated brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure biaryl product.
Self-Validating System: The success of this protocol is validated at each stage. Complete consumption of the starting material is confirmed by chromatography. The final product's identity and purity are confirmed by NMR and MS, which should match the expected structure post-coupling.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated aminopyridines are privileged scaffolds in medicinal chemistry. 2-Chloro-5-fluoropyridin-3-amine serves as a vital starting material for targeted therapies, particularly protein kinase inhibitors.[6][7]
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Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a heterocyclic core that binds to the ATP-binding pocket of the target kinase. The amino group of this molecule can act as a crucial hydrogen bond donor, mimicking the adenine portion of ATP. The C2 position, after a coupling reaction, serves as a vector to project a substituent into a nearby hydrophobic pocket, enhancing potency and selectivity.[8]
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Bioisosteric Replacement: The fluorine atom at the C5 position is often introduced to block metabolic oxidation at that site, thereby improving the pharmacokinetic profile (e.g., half-life, oral bioavailability) of the final drug candidate.
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Scaffold for Library Synthesis: Due to its versatile reactivity, this compound is an ideal starting point for creating diverse chemical libraries for high-throughput screening against various biological targets.
Safety and Handling
As a laboratory chemical, 2-Chloro-5-fluoropyridin-3-amine must be handled with appropriate precautions.
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GHS Hazard Classification:
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Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
This guide provides a foundational understanding of 2-Chloro-5-fluoropyridin-3-amine, equipping scientists with the knowledge to effectively utilize this versatile building block in their research and development endeavors.
References
-
2-CHLORO-3-FLUORO-5-IODOPYRIDINE - Optional[13C NMR]. CSEARCH. Available from: [Link]
- Preparation method of 2-amino-3-fluoropyridine. Google Patents (CN105669539A).
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The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Compound 5-Flouro Pyrimidine. Journal of Applied Pharmaceutical Science. Available from: [Link]
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2-Chloro-5-fluoropyridin-3-amine. PubChem. Available from: [Link]
- Processes for producing 3-substituted 2-chloro-5-fluoro-pyridine or salt thereof. Google Patents (EP1626045A1).
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Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available from: [Link]
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Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed Central (PMC), NIH. Available from: [Link]
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Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available from: [Link]
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Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. ResearchGate. Available from: [Link]
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Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. PubMed Central (PMC), NIH. Available from: [Link]
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2-aminothiazole as a novel kinase inhibitor template... PubMed. Available from: [Link]
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2-Amino-5-chloro-3-fluoropyridine. Chongqing Chemdad Co., Ltd. Available from: [Link]
Sources
- 1. 2-Chloro-5-fluoropyridin-3-amine | C5H4ClFN2 | CID 44754868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
